Cdk8-IN-1

Description

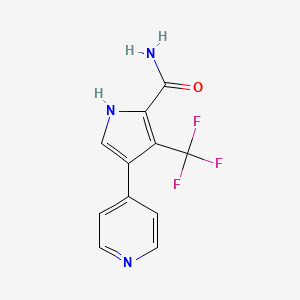

The exact mass of the compound this compound is 255.06194637 g/mol and the complexity rating of the compound is 315. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKTPHHQXNCHBCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cdk8-IN-1: A Technical Guide to its Mechanism of Action

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, plays a pivotal role in a multitude of cellular processes. As a component of the Mediator complex, CDK8 modulates the activity of RNA Polymerase II, thereby influencing gene expression.[1][2][3] This influence extends to several critical signaling pathways, including Wnt/β-catenin, STAT, and NF-κB, making CDK8 a significant factor in both normal physiology and pathological states such as cancer.[1][2][4] Cdk8-IN-1 has emerged as a potent and selective dual inhibitor of CDK8 and CDK19, providing a valuable chemical tool for elucidating their biological functions and as a potential therapeutic agent.[5] This document provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound exerts its effects through competitive inhibition at the ATP-binding site of CDK8 and CDK19. This action prevents the transfer of phosphate from ATP to downstream protein substrates, thereby blocking the kinase activity of these enzymes.

Biochemical Level: this compound is a highly potent dual inhibitor of CDK8 and its close homolog CDK19.[5] X-ray crystallography studies of similar compounds in complex with CDK8/cyclin C reveal a Type I binding mode, where the inhibitor occupies the ATP-binding site.[6] For instance, the structure of a related inhibitor shows insertion into the hinge region of CDK8.[7] Another inhibitor, sorafenib, induces a DFG-out conformation, which is characteristic of a Type II binding mode; however, more selective inhibitors like CCT251545 demonstrate a Type I binding mode.[6][7][8] This direct blocking of the ATP-binding pocket is the fundamental biochemical mechanism of this compound.

Cellular Level: By inhibiting CDK8/19, this compound modulates several key signaling pathways implicated in cancer and other diseases:

-

Wnt/β-catenin Pathway: CDK8 is recognized as an oncogene in colorectal cancer where it enhances β-catenin-driven transcription.[1][2][3] Inhibition of CDK8/19 by compounds like this compound can suppress the expression of Wnt target genes.[6]

-

STAT Signaling: CDK8 can phosphorylate STAT1 at serine 727 (S727).[3][9] This phosphorylation is a critical event in interferon-gamma (IFNγ) signaling. This compound and similar inhibitors have been shown to effectively block STAT1 S727 phosphorylation, which serves as a reliable pharmacodynamic biomarker for CDK8/19 inhibition in both in vitro and in vivo settings.[6][9]

-

NF-κB Pathway: The NF-κB signaling pathway is another downstream target of CDK8/19.[4] Cell-based assays have demonstrated that selective CDK8/19 inhibitors can decrease the TNFα-induced expression of NF-κB target genes.[10][11]

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

| Table 1: Biochemical Potency of this compound | |

| Target | IC50 (nM) |

| CDK8 | 0.46[5] |

| CDK19 | 0.99[5] |

| CDK9 | 270[5] |

| CDK2 | >1000 (62% inhibition at 1 µM)[5] |

| GSK3β, PLK1, ASK1, CK1δ, PKA, ROCK1, PKCθ, CDC7 | >1000 (>50% inhibition at 1 µM)[5] |

| Table 2: Cellular Proliferation Inhibition (GI50) by this compound | |

| Cell Line Type | GI50 Range (nM) |

| Colon Cancer | 0.43 - 2.5[5] |

| Multiple Myeloma | 0.43 - 2.5[5] |

| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5[5] |

| Lung Cancer | 0.43 - 2.5[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CDK8/19 inhibitors.

Biochemical Kinase Assay (Luminescent)

This protocol is adapted from commercially available kinase assay kits.[12][13]

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

-

Dilute the CDK8/Cyclin C enzyme to the desired concentration (e.g., 15 ng/µl) in 1x Kinase Assay Buffer.

-

Prepare serial dilutions of this compound in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare the Master Mix containing 500 µM ATP and the CDK substrate peptide in 1x Kinase Assay Buffer.

-

-

Assay Procedure:

-

Add 5 µl of the diluted this compound or vehicle (for positive and negative controls) to the wells of a white 96-well plate.

-

To the "Negative Control" wells, add 5 µl of 1x Kinase Assay Buffer.

-

Add 10 µl of the diluted CDK8/Cyclin C enzyme to the "Test Inhibitor" and "Positive Control" wells.

-

Initiate the reaction by adding 10 µl of the Master Mix to all wells.

-

Incubate the plate at 30°C for 45 minutes.

-

-

Detection:

-

After incubation, add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

-

Cell-Based STAT1 Phosphorylation Assay (Western Blot)

This protocol is based on methodologies used to validate CDK8/19 inhibitors.[6]

-

Cell Culture and Treatment:

-

Plate cells (e.g., SW620 colon cancer cells) and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.

-

If studying pathway activation, stimulate the cells with an appropriate agent (e.g., IFNγ) for a specified time before harvesting.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT1 (Ser727).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Cell-Based NF-κB Reporter Assay

This protocol is based on the assay developed to characterize CDK8/19 inhibitors.[10]

-

Cell Line Generation:

-

Generate a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB-dependent promoter.

-

As a control, use a parallel cell line with a CRISPR-mediated knockout of both CDK8 and CDK19 (dKO).

-

-

Assay Procedure:

-

Plate both the wild-type (WT) and dKO reporter cell lines in a 96-well plate.

-

Pre-treat the cells with a serial dilution of this compound or vehicle for 1 hour.

-

Induce the NF-κB pathway by treating the cells with TNFα (e.g., 10 ng/mL) for an appropriate duration (e.g., 2-6 hours) in the continued presence of the inhibitor.

-

-

Luciferase Measurement:

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of TNFα-induced luciferase expression for each concentration of this compound in both WT and dKO cells.

-

The IC50 value in WT cells, coupled with a lack of activity in dKO cells, confirms on-target inhibition of CDK8/19.

-

Visualizations

CDK8 Signaling Pathway and Inhibition

Caption: this compound inhibits the kinase activity of the CDK8 module within the Mediator complex.

Experimental Workflow for a Biochemical Kinase Assay

Caption: Workflow for determining the IC50 of this compound in a luminescent kinase assay.

This compound Mechanism on STAT1 Signaling

Caption: this compound blocks the CDK8-mediated phosphorylation of STAT1 at Serine 727.

References

- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 3. Cyclin-dependent kinase 8 - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The structure of CDK8/CycC implicates specificity in the CDK/cyclin family and reveals interaction with a deep pocket binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

Cdk8-IN-1: A Potent and Selective Dual Inhibitor of Mediator Kinases CDK8 and CDK19

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) and its close paralog CDK19 are key transcriptional regulators that function as part of the Mediator complex. Dysregulation of their kinase activity is implicated in various pathologies, particularly in cancer, making them attractive targets for therapeutic intervention. Cdk8-IN-1 is a potent, selective, and orally bioavailable small molecule that dually inhibits the kinase activity of both CDK8 and CDK19. This guide provides a comprehensive overview of the function and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Function and Mechanism of Action

This compound functions as a highly potent and selective ATP-competitive inhibitor of the CDK8 and CDK19 kinases.[1][2] These kinases are the enzymatic components of the CDK module within the larger Mediator complex, which acts as a bridge between gene-specific transcription factors and the RNA Polymerase II (Pol II) machinery.[3][4] By inhibiting the catalytic activity of CDK8 and CDK19, this compound effectively modulates transcriptional programs that are crucial for the proliferation and survival of certain cancer cells.

The primary mechanism of action involves the direct binding of this compound to the ATP-binding pocket of CDK8 and CDK19, preventing the phosphorylation of their downstream substrates.[5] One of the most well-characterized substrates is the Signal Transducer and Activator of Transcription 1 (STAT1). Inhibition of CDK8/19 by this compound leads to a significant reduction in the phosphorylation of STAT1 at the serine 727 residue (pSTAT1-S727).[6][7] This event serves as a reliable pharmacodynamic biomarker for target engagement of CDK8/19 inhibitors in both cellular and in vivo models.[8]

Furthermore, CDK8 is a known positive regulator of several oncogenic signaling pathways, most notably the Wnt/β-catenin pathway, which is frequently hyperactivated in colorectal cancers.[9][10] By inhibiting CDK8, this compound can suppress the transcriptional activity of β-catenin, leading to the downregulation of its target genes, such as c-Myc, and subsequently inhibiting cancer cell proliferation.[11]

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) | Kd (nM) |

| CDK8 | 0.46 [1][2] | 46 [1] |

| CDK19 | 0.99 [1][2] | 25 [1] |

| CDK9 | 270[1][2] | - |

| DYRK1B | - | 81[1] |

| HASPIN | - | 86[1] |

| YSK4 | - | 97[1] |

| HIPK1 | - | 160[1] |

| EPHA3 | - | >3000[1] |

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line Cancer Type | GI50 (nM) |

| Colon Cancer | 0.43 - 2.5[1][2] |

| Multiple Myeloma | 0.43 - 2.5[1][2] |

| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5[1][2] |

| Lung Cancer | 0.43 - 2.5[1][2] |

GI50: Half-maximal growth inhibition concentration.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the central role of CDK8/19 in transcriptional regulation and the mechanism of inhibition by this compound, along with a typical experimental workflow for its evaluation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability / Anti-proliferative Assay (CCK-8 Method)

This protocol is used to determine the GI50 value of this compound in cancer cell lines.

-

Cell Seeding:

-

Culture cancer cells (e.g., HCT-116, RPMI8226) under standard conditions.

-

Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[7][12]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for an appropriate duration (e.g., 72 hours).[13]

-

-

Quantification:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the GI50 value.[5]

-

Western Blot for Phospho-STAT1 (S727)

This protocol assesses target engagement by measuring the inhibition of STAT1 phosphorylation.

-

Cell Treatment and Lysis:

-

Seed cells (e.g., NK92MI or VCaP) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).[13]

-

For stimulated phosphorylation, add an appropriate agonist like IFN-β (100 U/mL) for the final 1 hour of incubation.[13]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (e.g., on a 4-12% Bis-Tris gel).

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT1 (Ser727) and total STAT1 overnight at 4°C. A loading control antibody (e.g., β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.

-

Animal Model and Tumor Implantation:

-

Treatment Protocol:

-

Monitor tumor growth. When tumors reach a mean volume of approximately 200 mm³, randomize the mice into treatment and control groups (n=6-10 per group).

-

Prepare this compound for oral administration (p.o.) by dissolving it in a suitable vehicle (e.g., distilled water with 0.5% methyl cellulose).[1]

-

Administer this compound orally at a specified dose and schedule (e.g., 1.25 mg/kg twice daily or 2.5 mg/kg once daily) for a defined period (e.g., 21 days).[1][2] The control group receives the vehicle only.

-

-

Efficacy and Pharmacodynamic Assessment:

-

Measure tumor volumes (Volume = Length x Width² x 0.5) and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be homogenized for Western blot analysis to assess the levels of pSTAT1-S727 as a pharmacodynamic biomarker.[14]

-

Calculate the treatment over control (T/C) percentage to quantify anti-tumor activity.

-

Conclusion

This compound is a valuable chemical probe for studying the biological functions of CDK8 and CDK19 and represents a promising lead compound for the development of novel cancer therapeutics. Its high potency and selectivity allow for precise interrogation of the Mediator kinases' role in transcriptional regulation and oncogenesis. The provided data and protocols offer a robust framework for researchers and drug developers to effectively utilize this compound in their preclinical studies. Further investigation into its efficacy across a broader range of malignancies and in combination with other anti-cancer agents is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 5. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK8-mediated STAT1-S727 phosphorylation restrains NK cell cytotoxicity and tumor surveillance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcriptional Antagonism by CDK8 Inhibition Improves Therapeutic Efficacy of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cdk8-IN-1 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator that, along with its paralog CDK19, forms the kinase module of the Mediator complex. This complex acts as a crucial bridge between transcription factors and the core RNA polymerase II machinery, thereby playing a pivotal role in both gene activation and repression. Dysregulation of CDK8 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Cdk8-IN-1 is a potent and selective small molecule inhibitor of both CDK8 and CDK19, serving as a critical tool to investigate the multifaceted roles of these kinases in transcriptional control and to evaluate their therapeutic potential. This technical guide provides an in-depth overview of the function of this compound in transcriptional regulation, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Concepts: The Mediator Complex and the Role of CDK8/19

The Mediator complex is a large, multi-protein assembly that is essential for the transcription of most protein-coding genes in eukaryotes. It can be broadly divided into a core complex and a dissociable kinase module, which consists of CDK8 or CDK19, Cyclin C, MED12, and MED13. The presence or absence of this kinase module on the core Mediator complex dictates its regulatory output.

Historically, CDK8 has been viewed as a transcriptional repressor. However, a growing body of evidence demonstrates that it also functions as a coactivator for several critical transcriptional programs, including those driven by Wnt/β-catenin, STATs (Signal Transducers and Activators of Transcription), and the serum response network.[1] CDK8 exerts its regulatory effects through multiple mechanisms, including:

-

Phosphorylation of Transcription Factors: CDK8 can directly phosphorylate transcription factors, altering their activity, stability, and interaction with other proteins.[1][2]

-

Phosphorylation of the RNA Polymerase II C-terminal Domain (CTD): CDK8 can phosphorylate the CTD of RNA Polymerase II, influencing transcriptional initiation and elongation.[3][4]

-

Modulation of Chromatin Structure: Through its interactions and enzymatic activity, CDK8 can influence the local chromatin environment at gene promoters and enhancers.

This compound: A Potent and Selective CDK8/19 Inhibitor

This compound, also referred to as CDK8/19-IN-1, is a highly potent and selective ATP-competitive inhibitor of the kinase activity of both CDK8 and its close paralog, CDK19. Its selectivity against other cyclin-dependent kinases and a broader panel of kinases makes it a valuable chemical probe for dissecting the specific functions of the Mediator kinase module. A well-characterized compound with a similar profile and often used in detailed mechanistic studies is CCT251545.[5][6]

Quantitative Data on this compound Activity

The following tables summarize the inhibitory and anti-proliferative activities of this compound and related selective CDK8/19 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | This compound IC₅₀ (nM) | CCT251545 IC₅₀ (nM) |

| CDK8 | 0.46 | <4 |

| CDK19 | 0.99 | 4 |

| CDK9 | 270 | >10,000 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for this compound from commercially available sources. Data for CCT251545 from published research.

Table 2: In Vitro Anti-proliferative Activity (GI₅₀)

| Cell Line | Cancer Type | This compound GI₅₀ (nM) | CCT251545 GI₅₀ (nM) |

| SW620 | Colorectal Carcinoma | 0.43 - 2.5 | 17 |

| RPMI-8226 | Multiple Myeloma | 0.43 - 2.5 | Not reported |

| MOLM-13 | Acute Myeloid Leukemia | 0.43 - 2.5 | Not reported |

| HCT116 | Colorectal Carcinoma | Not reported | 23 |

GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%. Data for this compound from commercially available sources. Data for CCT251545 from published research.

This compound in Key Signaling Pathways

This compound has been instrumental in elucidating the role of CDK8/19 in critical signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. CDK8 has been identified as an oncogene in this context, where it enhances the transcriptional activity of β-catenin.[1][7] Inhibition of CDK8/19 with selective inhibitors like CCT251545 has been shown to suppress Wnt-driven gene expression.[5][6]

STAT Signaling

The STAT family of transcription factors are key mediators of cytokine and growth factor signaling. CDK8 has been identified as a kinase that phosphorylates STAT1 on serine 727 (S727), a modification that is crucial for the full transcriptional activity of STAT1 in response to interferon-gamma (IFNγ).[8][9][10][11] Inhibition of CDK8/19 with compounds like CCT251545 leads to a reduction in STAT1 S727 phosphorylation, providing a valuable pharmacodynamic biomarker for target engagement.[5][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

Biochemical Kinase Assay for this compound

This protocol outlines a method to determine the in vitro potency of this compound against recombinant CDK8/Cyclin C.

Materials:

-

Recombinant human CDK8/Cyclin C

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

-

Substrate: GST-fused C-terminal domain (CTD) of RNA Polymerase II

-

[γ-³²P]ATP

-

This compound

-

DMSO

-

SDS-PAGE gels and buffers

-

Phosphorimager screen and scanner

Procedure:

-

Prepare a 10-point serial dilution of this compound in DMSO, typically starting from 1 mM.

-

In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, 1 µg of GST-CTD substrate, and the serially diluted this compound (final DMSO concentration should be ≤1%).

-

Add recombinant CDK8/Cyclin C (e.g., 50 ng) to each well to initiate the pre-incubation. Include a "no enzyme" control.

-

Pre-incubate for 15 minutes at room temperature.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 50 µM.

-

Incubate the reaction at 30°C for 60 minutes with gentle agitation.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen overnight.

-

Scan the screen and quantify the radioactivity incorporated into the GST-CTD band.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Western Blot for Phospho-STAT1 (S727)

This protocol describes how to assess the effect of this compound on STAT1 phosphorylation in cells.

Materials:

-

Cell line of interest (e.g., SW620 colorectal cancer cells)

-

Complete cell culture medium

-

This compound

-

DMSO

-

IFNγ

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total STAT1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with IFNγ (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT1 (S727) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe for total STAT1 and GAPDH to ensure equal loading.

Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression

This protocol details how to measure changes in the expression of Wnt target genes following treatment with this compound.

Materials:

-

Wnt-responsive cell line (e.g., HCT116)

-

This compound

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for Wnt target genes (e.g., AXIN2, MYC) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Seed cells in a 12-well plate and treat with this compound or DMSO for 24 hours.

-

Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Set up the qPCR reaction in a 96-well plate with SYBR Green master mix, cDNA template, and forward and reverse primers for each gene of interest.

-

Run the qPCR reaction on a real-time PCR machine using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

-

Calculate the fold change in gene expression in this compound-treated samples relative to the vehicle-treated control.

Conclusion

This compound and other selective CDK8/19 inhibitors are invaluable tools for dissecting the complex roles of the Mediator kinase module in transcriptional regulation. By potently and selectively inhibiting CDK8 and CDK19, these compounds allow for the detailed investigation of their involvement in key signaling pathways such as Wnt/β-catenin and STAT signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting CDK8 in cancer and other diseases. The continued use of these chemical probes will undoubtedly lead to a deeper understanding of the intricate mechanisms governing gene expression and pave the way for novel therapeutic strategies.

References

- 1. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CDK8 is a positive regulator of transcriptional elongation within the serum response network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK8 as the STAT1 serine 727 kinase? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

Cdk8-IN-1: A Technical Guide to its Mechanism of Action and Impact on the Mediator Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 8 (CDK8) has emerged as a critical regulator of gene transcription, functioning as a key component of the Mediator complex. Its dysregulation is implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of Cdk8-IN-1, a representative potent and selective inhibitor of CDK8. We will explore its mechanism of action, its profound effects on the Mediator complex and downstream signaling pathways, and provide detailed experimental protocols for its characterization.

Introduction to the Mediator Complex and the Role of CDK8

The Mediator complex is a large, multi-protein assembly that acts as a crucial bridge between gene-specific transcription factors and the core RNA polymerase II (Pol II) machinery, thereby regulating the initiation and elongation phases of transcription.[1][2][3] The complex is modular, consisting of head, middle, and tail modules, as well as a dissociable kinase module.[1][2] This kinase module, composed of CDK8 or its paralog CDK19, Cyclin C, MED12, and MED13, plays a pivotal, albeit complex, role in transcriptional regulation.[4][5]

The association of the CDK8 module with the core Mediator complex is dynamic and can lead to both positive and negative regulation of gene expression.[6][7][8] CDK8 can phosphorylate various substrates, including the C-terminal domain (CTD) of RNA Pol II, transcription factors, and even other Mediator subunits.[6] These phosphorylation events can influence the assembly of the pre-initiation complex, promoter escape, and transcriptional elongation.[4][9]

This compound: A Potent and Selective Inhibitor of CDK8

This compound is a designation for a class of small molecule inhibitors designed to target the ATP-binding pocket of CDK8 with high affinity and selectivity. For the purpose of this guide, we will refer to data from well-characterized CDK8 inhibitors, such as CDK8/19-IN-1, to illustrate the principles of CDK8 inhibition. These inhibitors have proven to be invaluable tools for dissecting the multifaceted roles of CDK8 in cellular processes.

Quantitative Data for Representative CDK8 Inhibitors

The efficacy and selectivity of CDK8 inhibitors are determined through various biochemical and cellular assays. The following table summarizes key quantitative data for a representative CDK8 inhibitor, CDK8/19-IN-1.

| Parameter | CDK8 | CDK19 | CDK9 | Other Kinases (at 1 µM) | Reference |

| IC50 | 0.46 nM | 0.99 nM | 270 nM | Weakly inhibits CDK2 (>50% inhibition against GSK3β, PLK1, etc.) | [10] |

| Kd | 46 nM | 25 nM | - | - | [10] |

Note: IC50 (half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (dissociation constant) is a measure of the binding affinity between the inhibitor and the kinase. Lower values for both IC50 and Kd indicate higher potency.

Mechanism of Action: How this compound Modulates Mediator Function

This compound exerts its effects by competitively binding to the ATP pocket of CDK8, thereby preventing the phosphorylation of its downstream targets. This inhibition has profound consequences for the function of the Mediator complex and the regulation of gene expression.

The binding of the CDK8 kinase module to the core Mediator is thought to sterically hinder the interaction between Mediator and RNA Pol II, leading to transcriptional repression. However, the kinase activity of CDK8 can also positively regulate transcription by phosphorylating specific transcription factors, such as STAT1 and components of the Wnt/β-catenin pathway, leading to their activation and subsequent gene expression.[11][12]

By inhibiting the kinase activity of CDK8, this compound can therefore have dual effects:

-

Alleviation of Transcriptional Repression: In contexts where the kinase module's presence on the Mediator complex is repressive, inhibiting CDK8's kinase activity may not fully restore transcription if the steric hindrance remains. However, it prevents phosphorylation-mediated repression.

-

Inhibition of Transcriptional Activation: For genes that rely on CDK8-mediated phosphorylation of transcription factors for their expression, this compound acts as a potent inhibitor.

Signaling Pathways Affected by this compound

The inhibition of CDK8 by this compound has been shown to significantly impact several key signaling pathways crucial for cell growth, proliferation, and differentiation.

The Wnt/β-catenin pathway is a critical regulator of development and is frequently dysregulated in cancer.[12] CDK8 has been identified as an oncogene in colorectal cancer, where it acts as a positive regulator of β-catenin-dependent transcription.[13] CDK8 can directly phosphorylate the N-terminus of β-catenin, enhancing its transcriptional activity. This compound can effectively block this phosphorylation, leading to the downregulation of Wnt target genes and suppression of cancer cell proliferation.[14][15][16]

Signal Transducer and Activator of Transcription 1 (STAT1) is a key mediator of interferon (IFN) signaling and plays a crucial role in the innate immune response.[11][17] The transcriptional activity of STAT1 is regulated by phosphorylation on both tyrosine (Y701) and serine (S727) residues.[11][18] CDK8 has been identified as the kinase responsible for phosphorylating STAT1 on S727 within the nucleus.[11][12][17][19] This serine phosphorylation is required for the full transcriptional activation of a subset of IFN-γ-inducible genes.[11][20] this compound has been shown to effectively block STAT1 S727 phosphorylation, thereby modulating the interferon response.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity and effects of this compound.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of purified CDK8/Cyclin C.

Materials:

-

Recombinant human CDK8/Cyclin C enzyme

-

Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

Substrate (e.g., a generic peptide substrate or a specific substrate like the RNA Pol II CTD peptide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound (or other test compounds)

-

96-well plates

-

Phosphocellulose filter plates or other methods for separating phosphorylated substrate

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase buffer, the substrate, and the diluted this compound.

-

Add the CDK8/Cyclin C enzyme to each well to initiate the reaction, except for the negative control wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 40 minutes).

-

Add [γ-³²P]ATP to each well to start the phosphorylation reaction.

-

Incubate for an additional period (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular context.[21][22][23][24] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cultured cells (e.g., a cancer cell line known to express CDK8)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-CDK8 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for a specific time.

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).

-

Cool the samples on ice.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble CDK8 in the supernatant by SDS-PAGE and Western blotting using an anti-CDK8 antibody.

-

Quantify the band intensities and plot the fraction of soluble CDK8 as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for STAT1 Phosphorylation

This assay is used to determine the effect of this compound on the phosphorylation of STAT1 at Serine 727 in response to interferon stimulation.[18][25][26]

Materials:

-

Cultured cells responsive to interferon (e.g., HeLa or A549 cells)

-

Interferon-gamma (IFN-γ)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies: anti-phospho-STAT1 (Ser727), anti-total-STAT1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with IFN-γ for a short period (e.g., 15-30 minutes).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-STAT1 (Ser727) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total STAT1 and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated STAT1.

Conclusion

This compound and other selective CDK8 inhibitors are powerful research tools and promising therapeutic candidates. By specifically targeting the kinase activity of CDK8 within the Mediator complex, these compounds allow for the detailed investigation of its role in transcriptional regulation and its impact on various signaling pathways critical to human health and disease. The experimental protocols provided in this guide offer a framework for the robust characterization of CDK8 inhibitors and their cellular effects, paving the way for a deeper understanding of Mediator-regulated transcription and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK8 and CDK19 kinase activity assays [bio-protocol.org]

- 3. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. ulab360.com [ulab360.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK8/19-IN-1 | CDK | TargetMol [targetmol.com]

- 11. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 17. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phosphorylation of the Stat1 transactivating domain is required for the response to type I interferons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

Cdk8-IN-1: A Comprehensive Technical Guide to Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target profile and kinase selectivity of Cdk8-IN-1, a potent and selective inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and its close homolog, CDK19. This document details the quantitative biochemical and cellular data, experimental methodologies, and relevant signaling pathways to support further research and development efforts. The information presented herein is primarily focused on the well-characterized compound CCT251545, a representative example of a this compound inhibitor.

Target Profile and Kinase Selectivity

This compound (exemplified by CCT251545) is a highly selective inhibitor of the Mediator complex-associated kinases CDK8 and CDK19.[1][2] Its potent activity against these targets translates to the modulation of key signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT1 signaling pathways.[1][2]

Biochemical Potency and Binding Affinity

The inhibitory activity and binding affinity of this compound have been quantified through various biochemical assays. The following tables summarize the key quantitative data for CCT251545.

Table 1: Biochemical Potency of CCT251545 against CDK8 and CDK19

| Target | Assay Type | IC50 (nM) |

| CDK8 | Reporter Displacement Assay | 7 |

| CDK19 | Reporter Displacement Assay | 6 |

Data sourced from The Chemical Probes Portal.[3]

Table 2: Binding Affinity and Kinetics of CCT251545

| Target | Method | Kd (nM) |

| CDK8/cyclin C | Reporter Displacement Assay | 36 |

| CDK19/cyclin C | Reporter Displacement Assay | 102 |

Data derived from studies on the 3,4,5-trisubstituted pyridine series, including CCT251545.

Kinase Selectivity Profile

CCT251545 exhibits remarkable selectivity for CDK8 and CDK19 over a broad range of other kinases. A screening against 291 other kinases showed over 100-fold selectivity.[1][2]

Table 3: Kinase Selectivity of CCT251545

| Kinase | Inhibition at 1 µM (%) | IC50 (µM) |

| GSK3α | - | 0.462 |

| GSK3β | - | 0.690 |

| Other CDKs (1-7, 9) | No significant inhibition | >10 |

Data from supplementary tables associated with the primary publication on CCT251545. Weak inhibition of GSK3α/β was observed, but with significantly lower potency compared to CDK8/19.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical Kinase Assay: Reporter Displacement Assay

This assay measures the binding affinity and kinetics of an inhibitor by monitoring the displacement of a fluorescently labeled reporter probe from the kinase's ATP binding site.[1]

Protocol:

-

Assay Principle: The assay is based on the competitive displacement of a reporter probe that selectively targets the ATP binding site of CDK8 or CDK19, leading to a quantifiable loss of an optical signal.[1]

-

Reagents:

-

Purified full-length CDK8/cyclin C or CDK19/cyclin C complex.

-

Reporter probe specific for the CDK8/19 ATP binding site.

-

Assay buffer.

-

Test inhibitor (this compound) at various concentrations.

-

-

Procedure:

-

Incubate the kinase and reporter probe to allow for binding and signal generation.

-

Add serial dilutions of the test inhibitor.

-

Monitor the decrease in the optical signal over time as the reporter probe is displaced.

-

Calculate IC50 values and kinetic parameters (Kd, kon, koff) from the resulting data.[1]

-

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of an inhibitor to its target protein in a cellular context by measuring changes in the protein's thermal stability.[4][5]

Protocol:

-

Cell Culture and Treatment:

-

Thermal Challenge:

-

Protein Extraction and Analysis:

-

Lyse the cells to release the soluble proteins.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Quantify the amount of soluble target protein (CDK8 or CDK19) remaining at each temperature using a detection method such as a bead-based ELISA or Western blotting.[1]

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

-

Cell-Based Assay: STAT1 Phosphorylation

This assay measures the ability of this compound to inhibit the phosphorylation of STAT1 at Serine 727, a known downstream target of CDK8.[7][8][9]

Protocol:

-

Cell Culture and Stimulation:

-

Culture a relevant cell line (e.g., a cell line responsive to interferon-gamma).

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an appropriate agonist (e.g., interferon-gamma) to induce STAT1 phosphorylation.

-

-

Protein Extraction and Detection:

-

Lyse the cells and collect the total protein.

-

Separate the proteins by SDS-PAGE and transfer to a membrane (Western blotting).

-

Probe the membrane with antibodies specific for phosphorylated STAT1 (Ser727) and total STAT1.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total STAT1.

-

Determine the concentration-dependent inhibition of STAT1 phosphorylation by this compound and calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CDK8 and a typical experimental workflow for characterizing a CDK8 inhibitor.

References

- 1. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe CCT251545 | Chemical Probes Portal [chemicalprobes.org]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. CDK8 Kinase Phosphorylates Transcription Factor STAT1 to Selectively Regulate the Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cdk8-IN-1: A Technical Guide to its Biological Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 8 (CDK8) has emerged as a significant oncogene in various cancers, including colorectal and breast cancer. As a component of the Mediator complex, CDK8 plays a crucial role in regulating gene transcription. Its dysregulation can lead to aberrant cell proliferation and survival. Cdk8-IN-1 is a potent and selective inhibitor of CDK8, making it a valuable tool for studying the biological consequences of CDK8 inhibition and a potential therapeutic agent. This technical guide provides an in-depth overview of the biological activity of this compound in cancer cell lines, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Biological Activities of this compound in Cancer Cells

This compound exerts its anti-cancer effects through several key mechanisms:

-

Inhibition of Cell Viability and Proliferation: Treatment with this compound and other CDK8 inhibitors leads to a significant decrease in the viability and proliferation of various cancer cell lines. This effect has been observed in triple-negative breast cancer (TNBC) cells, such as MDA-MB-468, as well as in colon cancer cell lines like HCT116 and Colo205.[1]

-

Induction of Apoptosis: CDK8 inhibition by compounds like this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells.[1]

-

Modulation of Key Signaling Pathways: this compound impacts critical cancer-related signaling pathways, primarily the Wnt/β-catenin and STAT3 pathways.

Quantitative Analysis of this compound Activity

| Compound Name | Cancer Cell Line | Cancer Type | IC50 (nM) | Reference |

| Compound 12 | MOLM-13 | Acute Myeloid Leukemia | 1.1 ± 0.2 | [2] |

| Compound 6 | MOLM-13 | Acute Myeloid Leukemia | 64.5 ± 3.8 | [2] |

| P162-0948 | - | (Biochemical Assay) | 50.4 | [3] |

| BI-1347 | - | (Biochemical Assay) | 1.4 | [4] |

| Compound 2 | - | (Biochemical Assay) | 1.8 | [4] |

Signaling Pathways Modulated by this compound

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical driver of tumorigenesis, particularly in colorectal cancer. CDK8 has been identified as a key positive regulator of this pathway. Inhibition of CDK8 can attenuate β-catenin-driven transcription, leading to reduced proliferation of cancer cells.

Caption: this compound inhibits CDK8, a co-activator of β-catenin/TCF-mediated transcription.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell survival and proliferation. In certain cancer cell types, such as the triple-negative breast cancer cell line MDA-MB-468, inhibition of CDK8 leads to an increase in the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Tyr705). This, in turn, is associated with decreased cell viability and apoptosis. This suggests a complex, context-dependent role of CDK8 in regulating STAT3 signaling.[1]

Caption: this compound leads to increased pSTAT3 and apoptosis in some breast cancers.

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-468, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the wells changes to orange.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot for STAT3 Phosphorylation

This protocol is for detecting changes in the phosphorylation of STAT3 at Serine 727, a known downstream target of CDK8 activity.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Ser727) and anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Ser727) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on CDK8 kinase activity.

Materials:

-

Recombinant human CDK8/Cyclin C enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., a specific peptide or a general substrate like histone H1)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant CDK8/Cyclin C enzyme, and the substrate.

-

Inhibitor Addition: Add this compound at various concentrations. Include a no-inhibitor control.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with an ADP-Glo™ kit, the amount of ADP produced is quantified as a luminescent signal.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological activity of this compound in cancer cell lines.

Caption: A stepwise approach to characterizing the in vitro effects of this compound.

Conclusion

This compound is a powerful chemical probe for elucidating the role of CDK8 in cancer biology. Its ability to inhibit cell proliferation, induce apoptosis, and modulate key oncogenic signaling pathways underscores the therapeutic potential of targeting CDK8. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to investigate the multifaceted biological activities of this compound and other CDK8 inhibitors in various cancer contexts. Further research, particularly in generating comprehensive quantitative data across diverse cancer cell lines, will be crucial for advancing our understanding and clinical application of CDK8-targeted therapies.

References

- 1. Pharmacological Inhibition of CDK8 in Triple-Negative Breast Cancer Cell Line MDA-MB-468 Increases E2F1 Protein, Induces Phosphorylation of STAT3 and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of Cdk8-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanistic aspects of Cdk8-IN-1, a potent and selective dual inhibitor of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). This document is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.

Chemical Structure and Properties

This compound, more accurately designated as CDK8/19-IN-1, is a small molecule inhibitor belonging to the 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole derivative class.[1] Its chemical identity is well-defined, providing a solid foundation for structure-activity relationship (SAR) studies and further chemical modifications.

Table 1: Chemical Identifiers for CDK8/19-IN-1

| Identifier | Value |

| IUPAC Name | 8-[[5-(aminocarbonyl)-2-pyridinyl]oxy]-4,5-dihydro-thieno[3',4':3,4]benzo[1,2-d]isothiazole-6-carboxamide |

| Molecular Formula | C₁₉H₁₈N₄O₄S₂[2] |

| Molecular Weight | 430.5 g/mol [2] |

| SMILES | O=C(C1=C2CCC3=C(SN=C3)C2=C(OC4=CC=C(C(NCCOC)=O)N=C4)S1)N[3] |

| CAS Number | 1818427-07-4[2] |

Biological Activity and Quantitative Data

CDK8/19-IN-1 is a highly potent inhibitor of CDK8 and CDK19, demonstrating nanomolar efficacy in enzymatic assays. Its selectivity profile has been characterized against a panel of other kinases, highlighting its specificity for the CDK8/19 pair.

Table 2: In Vitro Inhibitory Activity of CDK8/19-IN-1

| Target | IC₅₀ (nM) | Reference |

| CDK8 | 0.46 | [4] |

| CDK19 | 0.99 | [4] |

| CDK9 | 270 | [4] |

Table 3: Dissociation Constants (Kd) of CDK8/19-IN-1 for Various Kinases

| Kinase | Kd (nM) | Reference |

| CDK19 | 25 | [2] |

| CDK8 | 46 | [2] |

| DYRK1B | 81 | [2] |

| HASPIN | 86 | [2] |

| YSK4 | 97 | [2] |

| HIPK1 | 160 | [2] |

| EPHA3 | >3000 | [2] |

Table 4: Anti-proliferative Activity (GI₅₀) of CDK8/19-IN-1 in Cancer Cell Lines

| Cell Line Type | GI₅₀ Range (nM) | Reference |

| Colon Cancer | 0.43 - 2.5 | [2] |

| Multiple Myeloma | 0.43 - 2.5 | [2] |

| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 | [2] |

| Lung Cancer | 0.43 - 2.5 | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of CDK8/19-IN-1 are described in the primary literature.[1] Below are generalized methodologies based on standard practices in the field.

3.1. Chemical Synthesis

The synthesis of the 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole scaffold is a key aspect of the preparation of CDK8/19-IN-1. A representative synthetic approach involves a multi-step sequence, likely beginning with the construction of the tricyclic core followed by the introduction of the pyridyloxy side chain and the carboxamide functional group. A general workflow is depicted below.

3.2. Kinase Inhibition Assay

The inhibitory activity of CDK8/19-IN-1 against CDK8 and CDK19 is typically determined using an in vitro kinase assay. A common method is a radiometric filter-binding assay or a fluorescence-based assay.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The inhibitor competes with ATP for binding to the kinase, thereby reducing the phosphorylation of the substrate.

-

Generalized Protocol:

-

Recombinant CDK8/Cyclin C or CDK19/Cyclin C enzyme is incubated with a specific substrate peptide.

-

A dilution series of CDK8/19-IN-1 is added to the reaction mixture.

-

The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]ATP) or a fluorescent ATP analog.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a filter membrane).

-

The amount of incorporated radioactivity or fluorescence is quantified.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]

-

References

An In-depth Technical Guide to Cdk8-IN-1 and its Interaction with the Cyclin C-Dependent Kinase 8 Complex

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclin-dependent kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex, making it a compelling target for therapeutic intervention in various diseases, including cancer. CDK8 activity is dependent on its association with Cyclin C (CycC). This document provides a detailed technical overview of Cdk8-IN-1, a potent and selective dual inhibitor of CDK8 and its paralog CDK19. We will explore its biochemical interaction with the CDK8/CycC complex, its impact on critical signaling pathways, and the experimental methodologies used for its characterization.

Introduction: The CDK8/Cyclin C Complex

Cyclin-dependent kinase 8 (CDK8) is a serine/threonine kinase that, along with its regulatory partner Cyclin C (CycC), MED12, and MED13, forms the CDK module of the Mediator complex.[1] The Mediator complex acts as a molecular bridge between DNA-binding transcription factors and RNA Polymerase II, thereby playing a central role in gene transcription regulation.[2]

The CDK8 module can reversibly associate with the core Mediator complex, acting as both a positive and negative regulator of transcription in a context-dependent manner.[2][3] Dysregulation of CDK8 activity has been implicated as an oncogenic driver in several cancers, including colorectal, breast, and leukemia, primarily through its influence on key signaling pathways like Wnt/β-catenin, STAT, TGF-β, and Notch.[3][4][5] The kinase activity of CDK8 is essential for its function, and this activity is critically dependent on its binding to Cyclin C.[6] This dependency makes the CDK8/CycC complex an attractive target for the development of small molecule inhibitors.

This compound: A Potent and Selective Inhibitor

This compound is a potent, selective, and orally bioavailable dual inhibitor that targets both CDK8 and its close paralog, CDK19.[7][8] Its high affinity and selectivity make it a valuable chemical probe for elucidating the biological functions of CDK8/19 and a promising lead compound for drug development.

Mechanism of Interaction

Like most kinase inhibitors, this compound functions by competing with ATP for the binding site within the catalytic cleft of the CDK8 kinase. The presence of Cyclin C is crucial, as it induces the conformation necessary for kinase activity and inhibitor binding.[9][10] While a co-crystal structure for this compound with CDK8/CycC is not publicly available, studies with other inhibitors reveal two primary binding modes:

-

Type I inhibitors bind to the active "DFG-in" (in CDK8, this is a "DMG-in") conformation of the kinase.[10][11]

-

Type II inhibitors bind to and stabilize the inactive "DFG-out" conformation, typically accessing a deeper hydrophobic pocket adjacent to the ATP site.[10][12]

The high potency of this compound suggests it forms strong, specific interactions with key residues within the ATP-binding pocket of the CDK8/CycC complex.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through various biochemical and biophysical assays. The data are summarized below.

Table 1: In Vitro Inhibitory Potency (IC₅₀) of this compound

| Target | IC₅₀ (nM) |

| CDK8/CycC | 0.46 |

| CDK19/CycC | 0.99 |

| CDK9 | 270 |

| Data sourced from MedChemExpress and TargetMol.[7][8][13] |

Table 2: Binding Affinity (Kd) of this compound

| Target | Kd (nM) |

| CDK8 | 46 |

| CDK19 | 25 |

| DYRK1B | 81 |

| HASPIN | 86 |

| YSK4 | 97 |

| HIPK1 | 160 |

| EPHA3 | >3000 |

| Data sourced from MedChemExpress.[7][13] |

Table 3: Cellular Antitumor Activity (GI₅₀) of this compound

| Cell Line Type | GI₅₀ Range (nM) |

| Colon Cancer | 0.43 - 2.5 |

| Multiple Myeloma | 0.43 - 2.5 |

| Acute Myelogenous Leukemia (AML) | 0.43 - 2.5 |

| Lung Cancer | 0.43 - 2.5 |

| Data sourced from MedChemExpress.[7][13] |

CDK8-Regulated Signaling Pathways

This compound exerts its biological effects by modulating the activity of transcription factors involved in critical cellular signaling pathways.

Caption: this compound inhibits the CDK8/CycC kinase, modulating key transcription factors.

Key Experimental Protocols

Characterizing a kinase inhibitor like this compound involves a multi-step process moving from biochemical assays to cellular and in vivo models.

Biochemical Kinase Activity Assay (IC₅₀ Determination)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of the CDK8/CycC complex. A common method is a luminescence-based assay that quantifies ATP consumption.

Principle: The amount of ADP produced in the kinase reaction is converted into a light signal. Inhibition of kinase activity results in less ADP production and a lower light signal.

Protocol Outline (based on ADP-Glo™ Kinase Assay[14]):

-

Reaction Setup: In a 96-well plate, add kinase assay buffer, the kinase substrate (e.g., a peptide or protein like STAT1), and serial dilutions of this compound.

-

Enzyme Addition: Add the purified recombinant CDK8/Cyclin C complex to all wells except the "no enzyme" control.

-

Initiation: Start the reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 45-60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used by a luciferase to generate a light signal.

-

Measurement: Read the luminescence on a plate reader.

-

Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Cellular Target Engagement Assay (Phospho-STAT1)

To confirm that the inhibitor engages its target in a cellular context, one can measure the phosphorylation of a known CDK8 substrate. Phosphorylation of STAT1 on serine 727 (pSTAT1-S727) is a widely used biomarker for CDK8 activity.[4][15]

Principle: Treatment of cells with a CDK8 inhibitor should reduce the levels of pSTAT1-S727 upon stimulation (e.g., with interferon-gamma, IFNγ), without affecting total STAT1 levels.

Protocol Outline (Western Blotting):

-

Cell Culture: Plate a suitable cell line (e.g., SW620, HCT116) and grow to ~80% confluency.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add a stimulating agent like IFNγ for a short period (e.g., 30 minutes) to induce STAT1 phosphorylation.

-

Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against pSTAT1-S727 and total STAT1. Use a loading control like β-actin or GAPDH.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize bands.

-

Analysis: Quantify band intensity to determine the reduction in pSTAT1-S727 relative to total STAT1 and the loading control.

X-Ray Crystallography (Structural Determination)